molecular formula C16H13IN2O4S B13950306 5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid CAS No. 531540-54-2

5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid

Cat. No.: B13950306
CAS No.: 531540-54-2
M. Wt: 456.3 g/mol
InChI Key: MSMDHEJISHIXFG-UHFFFAOYSA-N
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Description

5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H13IN2O4S It is characterized by the presence of an iodine atom, a phenoxyacetyl group, and a carbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The phenoxyacetyl group is introduced through an acylation reaction, followed by the addition of the carbamothioylamino group via a thiourea derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid: Similar structure but with a phenylacetyl group instead of a phenoxyacetyl group.

    5-Iodo-2-[(2-acetyl)carbamothioylamino]benzoic acid: Similar structure but with an acetyl group instead of a phenoxyacetyl group.

Uniqueness

5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

531540-54-2

Molecular Formula

C16H13IN2O4S

Molecular Weight

456.3 g/mol

IUPAC Name

5-iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13IN2O4S/c17-10-6-7-13(12(8-10)15(21)22)18-16(24)19-14(20)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,21,22)(H2,18,19,20,24)

InChI Key

MSMDHEJISHIXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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